molecular formula C16H18N2O2 B2466227 N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide CAS No. 1705495-69-7

N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide

Cat. No.: B2466227
CAS No.: 1705495-69-7
M. Wt: 270.332
InChI Key: CFRAUKOEYNDMRZ-UHFFFAOYSA-N
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Description

N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide is a compound that features the 8-azabicyclo[3.2.1]octane scaffold

Mechanism of Action

Target of Action

The compound N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids , which are known to interact with monoamine neurotransmitter systems . Therefore, the primary targets of this compound are likely to be the monoamine neurotransmitter receptors.

Mode of Action

As a monoamine neurotransmitter reuptake inhibitor , this compound likely works by blocking the reuptake of certain neurotransmitters in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission

Pharmacokinetics

Like other tropane alkaloids, it is expected to have good bioavailability and to cross the blood-brain barrier effectively due to its lipophilic nature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide are largely determined by its 8-azabicyclo[3.2.1]octane core .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a number of different interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(19)17-13-7-5-12(6-8-13)16(20)18-14-3-2-4-15(18)10-9-14/h2-3,5-8,14-15H,4,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRAUKOEYNDMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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